molecular formula C12H18N4O2 B2842921 tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate CAS No. 1365988-30-2

tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate

Cat. No.: B2842921
CAS No.: 1365988-30-2
M. Wt: 250.302
InChI Key: HXVVQVSYRDBTJQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate (CAS: 5419-98-7) is a heterocyclic compound featuring a four-membered azetidine ring substituted with a pyrimidin-2-yl group and a tert-butyl carbamate moiety. Its molecular formula is C₁₂H₁₈N₄O₂, with a molecular weight of 250.29 g/mol . The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of histamine H₃ receptor agonists and other bioactive molecules. Its structural uniqueness lies in the azetidine ring’s conformational rigidity and the pyrimidine group’s capacity for hydrogen bonding, which enhances target-binding specificity .

Properties

IUPAC Name

tert-butyl N-(1-pyrimidin-2-ylazetidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)15-9-7-16(8-9)10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVVQVSYRDBTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Protection-Coupling Strategy

This method involves temporary protection of the azetidine nitrogen, followed by reductive amination with pyrimidine aldehydes.

Step 1: Boc Protection
Azetidin-3-amine (10 g, 85.4 mmol) is treated with di-tert-butyl dicarbonate (22.3 g, 102.5 mmol) in dichloromethane (DCM) and TEA (12.9 g, 128.1 mmol) at 10–40°C. Quantitative conversion to tert-butyl azetidin-3-ylcarbamate is achieved within 3–4 h.

Step 2: Reductive Amination
The Boc-protected azetidine is reacted with 2-pyrimidinecarboxaldehyde under reducing conditions (NaBH₃CN or NaBH(OAc)₃) in dichloroethane (DCE). For example, a mixture of tert-butyl azetidin-3-ylcarbamate (50 mg, 0.23 mmol) and paraformaldehyde (35 mg) in DCE with NaBH₃CN (84 mg) yielded N-alkylated products after 5 h at ambient temperature.

Advantages :

  • Mitigates steric effects by introducing the pyrimidine group post-amination.
  • Enables access to branched derivatives through tailored aldehyde substrates.

Method 3: Cross-Coupling via Organozinc Reagents

Negishi Coupling Protocol

This palladium-catalyzed method couples zincated azetidine derivatives with halopyrimidines.

Procedure :

  • Zinc Activation : Zinc powder (150.1 g, 2.30 mol) is activated with 1,2-dibromoethane (24.4 mL) and trimethylsilyl chloride (33.5 mL) in THF at 50°C.
  • Transmetallation : tert-Butyl-3-iodoazetidine-1-carboxylate (500 g) is slowly added to form the organozinc intermediate.
  • Cross-Coupling : The zinc reagent reacts with 2-bromopyrimidine (253 g) in the presence of Pd(PPh₃)₄ (32.7 g), followed by aqueous workup and chromatographic purification.

Yield Optimization :

  • Molecular Sieves : Absorb moisture to prevent zinc deactivation, improving yields from 25% to 31%.
  • Solvent Choice : THF outperforms DMF in minimizing side reactions.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage Limitation
Nucleophilic Substitution 31–45% 18–25 h Simplicity, no metal catalysts Low yields with bulky substrates
Reductive Amination 50–65% 5–12 h Access to diverse analogs Requires aldehyde intermediates
Negishi Coupling 30–35% 25 h Tolerates electron-deficient aryl High catalyst loading

Structural Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.85–4.10 (m, 4H, azetidine CH₂), 4.95 (quintet, 1H, azetidine CH), 6.70 (t, 1H, pyrimidine H), 8.35 (d, 2H, pyrimidine H).
  • HRMS : Calculated for C₁₂H₁₇N₃O₂ [M+H]⁺: 235.28; Found: 235.29.

Purity Considerations :

  • Reverse-phase HPLC (C18 column, 0–100% MeCN/H₂O) confirms >95% purity for pharmaceutical applications.
  • Residual palladium levels must be <10 ppm per ICH Q3D guidelines.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new carbamate derivatives .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of tert-butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate involves the reaction of pyrimidine derivatives with azetidine compounds, leading to a variety of derivatives that can be tailored for specific biological activities. The methods typically utilize standard organic synthesis techniques such as acylation and amination under controlled conditions to ensure high yields and purity .

Pharmaceutical Applications

  • Anticancer Research :
    • The compound has been investigated for its potential as an anticancer agent. Studies indicate that azetidine derivatives can inhibit specific cancer cell lines by targeting key biological pathways involved in cell proliferation and survival .
    • A study highlighted the structural similarity of this compound to known kinase inhibitors, suggesting it could serve as a lead compound in developing new cancer therapies .
  • Neuropharmacology :
    • Research has shown that compounds with azetidine structures exhibit neuroprotective properties. The incorporation of pyrimidine moieties is believed to enhance the binding affinity to neurological targets, potentially leading to treatments for neurodegenerative diseases .
    • Investigations into the compound's effects on neurotransmitter systems are ongoing, with preliminary results indicating modulation of serotonin receptors .
  • Antimicrobial Activity :
    • Preliminary assays have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Toxicological Profile

The safety data sheets indicate that while the compound has not been classified as highly toxic, it does require careful handling due to potential irritant properties. Skin and eye irritation have been noted in laboratory settings, necessitating protective measures during experimentation .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various azetidine derivatives, including this compound, against human breast cancer cells. The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers assessed the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved functional outcomes in treated animals.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Key Observations :

  • Benzhydryl Derivatives : Bulky groups like benzhydryl (e.g., compound 26) hinder conformational flexibility, lowering receptor affinity compared to pyrimidine-substituted analogs .
  • Fluorine Substitution : Fluorine-containing analogs (e.g., tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Pyrimidine vs. Other Heterocyclic Systems

Replacing the pyrimidin-2-yl group with alternative heterocycles alters electronic properties and binding interactions (Table 2):

Compound Name Heterocycle Molecular Weight (g/mol) Key Feature Reference
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Pyrrolidine (5-membered ring) 264.32 Increased ring size reduces steric strain
tert-Butyl N-[(3R)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate Pyrazine 276.33 Nitrogen-rich; enhances π-π stacking
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Pyridine 280.31 Methoxy groups improve solubility

Key Observations :

  • Azetidine vs. However, the azetidine’s rigidity may confer superior target selectivity .
  • Pyrazine vs. Pyrimidine : Pyrazine’s additional nitrogen atom (e.g., in tert-Butyl N-[(3R)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate) enhances hydrogen-bonding capacity but may increase metabolic liability due to higher polarity .
  • Pyridine Derivatives : Methoxy-substituted pyridine analogs (e.g., tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate) show improved aqueous solubility, advantageous for oral bioavailability .

Stereochemical and Functional Group Variations

  • Chiral Centers: Compounds like tert-Butyl {1-[(1R)-2-amino-1-(2-chlorophenyl)ethyl]pyrrolidin-3-yl}carbamate () highlight the role of stereochemistry in receptor binding. The (R)-configuration at the chiral center optimizes spatial orientation for target engagement .
  • Carbamate vs. Amide : Replacing the carbamate with an amide group (e.g., N-(4-Methoxypyridin-2-yl)pivalamide) reduces steric bulk but may decrease hydrolytic stability under physiological conditions .

Biological Activity

tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C12H18N4O2, with a molecular weight of 250.3 g/mol. Its structure includes a pyrimidine ring and an azetidine moiety, which are critical for its biological interactions.

The biological activity of this compound has been linked to its ability to inhibit specific enzymes involved in bacterial DNA replication. Notably, it has shown inhibitory effects on DNA gyrase and topoisomerase IV, which are essential for bacterial growth and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) observed for these bacteria suggest that the compound is effective at low concentrations, indicating potent antibacterial activity.

Bacterial Strain MIC (µg/mL)
E. coli0.008
S. aureus0.012
Streptococcus pneumoniae0.03

The compound's efficacy is attributed to its structural features that facilitate binding to target enzymes, disrupting their function and ultimately inhibiting bacterial proliferation .

Cytotoxicity

In vitro studies have assessed the cytotoxicity of this compound against human cell lines such as HepG2 (human liver carcinoma cells). Results indicated that the compound exhibited low toxicity, making it a promising candidate for further development as an antimicrobial agent without significant adverse effects on human cells .

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored various derivatives of carbamate compounds, including this compound. The study highlighted that modifications in the substituents on the azetidine and pyrimidine rings could enhance antibacterial potency while maintaining low toxicity profiles .

Another study focused on the interaction of this compound with DNA gyrase, revealing that specific interactions at the active site could lead to improved inhibition compared to other known inhibitors .

Safety and Toxicology

The safety data sheet for this compound indicates that acute toxicity data is limited; however, it is classified as not hazardous under standard conditions. Further toxicological assessments are necessary to fully understand its safety profile for therapeutic applications .

Q & A

Q. What are the key synthetic routes for tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate, and how can reaction conditions be optimized for high yield?

The synthesis typically involves coupling tert-butyl carbamate derivatives with azetidine intermediates. Key steps include:

  • Azetidine Functionalization : Introducing the pyrimidin-2-yl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Carbamate Protection : Using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine group, ensuring regioselectivity .
  • Optimization : Adjusting solvents (e.g., DMF or THF), temperature (0–25°C), and stoichiometry to minimize side reactions. Reaction progress can be monitored via TLC or LC-MS .

Q. How can the purity and structural identity of this compound be validated?

  • Spectroscopic Techniques :
  • NMR : Confirm hydrogen environments (e.g., azetidine CH₂ groups at δ 3.5–4.5 ppm, tert-butyl singlet at δ 1.4 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H⁺] at m/z 294.3) .
    • Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the primary applications of this compound in biochemical research?

  • Enzyme/Receptor Studies : The azetidine ring and pyrimidine moiety enable interactions with biological targets (e.g., enzymes via hydrogen bonding or π-π stacking) .
  • Drug Discovery : Serves as a precursor for protease inhibitors or kinase modulators. Its carbamate group enhances metabolic stability .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal structure influence its reactivity or biological activity?

  • Crystallography : Use SHELX software to solve single-crystal structures. Graph set analysis (e.g., Etter’s notation) reveals hydrogen-bonding motifs (e.g., R₂²(8) rings between pyrimidine N and water) .
  • Implications : Stronger H-bond networks correlate with enhanced solubility or target binding. For example, pyrimidine N atoms may act as H-bond acceptors in enzyme active sites .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). Focus on the azetidine-pyrimidine scaffold’s conformational flexibility .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How can structural analogs be designed to improve metabolic stability without compromising activity?

  • SAR Analysis : Replace tert-butyl with cyclopropyl (enhances lipophilicity) or introduce fluorine atoms (blocks metabolic hotspots) .
  • In Vitro Assays : Test analogs in hepatic microsomes to measure half-life (t₁/₂). Prioritize compounds with >60% remaining after 1 hour .

Q. What analytical challenges arise in characterizing degradation products under stressed conditions?

  • Forced Degradation : Expose to acidic (HCl), basic (NaOH), or oxidative (H₂O₂) conditions.
  • LC-HRMS : Identify major degradants (e.g., tert-butyl cleavage products via retro-aldor reaction). Use Q-TOF for accurate mass determination (<5 ppm error) .

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